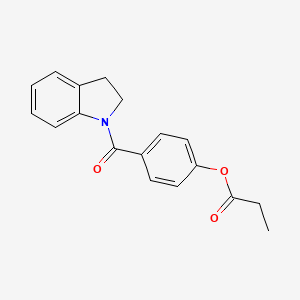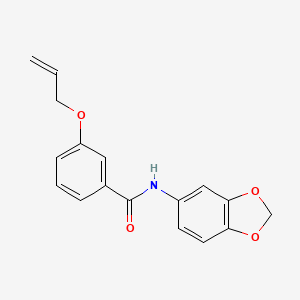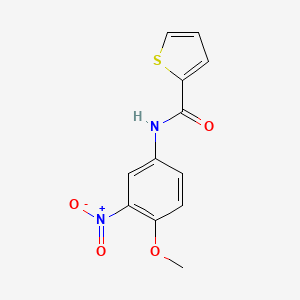
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl propionate
Vue d'ensemble
Description
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl propionate, also known as AGN-PC-0 or AGN-PC-04, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based derivatives and exhibits promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl propionate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also activates the AMPK pathway, which plays a crucial role in energy metabolism and cell survival. Moreover, it has been reported to regulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo studies. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces the expression of various inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Additionally, it has been reported to improve glucose metabolism and insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl propionate in lab experiments is its broad range of pharmacological activities. It can be used to investigate the mechanisms of action of various signaling pathways and their role in disease pathogenesis. Moreover, it can be used to screen for potential therapeutic agents for various diseases.
However, there are some limitations to using this compound in lab experiments. One of the major limitations is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, its stability under different experimental conditions needs to be carefully monitored.
Orientations Futures
There are several future directions for research on 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl propionate. One of the major areas of research is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetics and bioavailability.
Another area of research is its potential as a modulator of energy metabolism and glucose homeostasis. It has been reported to improve insulin sensitivity and glucose metabolism, which makes it a potential candidate for the treatment of type 2 diabetes.
Moreover, its potential as a modulator of the immune system and inflammatory responses needs to be further investigated. It has been shown to reduce the expression of various inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases.
In conclusion, this compound is a novel compound with promising pharmacological properties. Its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory diseases make it a potential candidate for drug development. Further studies are needed to optimize its pharmacokinetics and elucidate its mechanism of action.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl propionate have been investigated in various scientific studies. One of the major areas of research is its anticancer activity. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, it has been reported to enhance the efficacy of chemotherapy drugs and reduce their side effects.
Another area of research is its neuroprotective activity. It has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been reported to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
[4-(2,3-dihydroindole-1-carbonyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-17(20)22-15-9-7-14(8-10-15)18(21)19-12-11-13-5-3-4-6-16(13)19/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOERHTWNPCAENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate](/img/structure/B4399827.png)
![N-(4-chlorobenzyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4399835.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4399841.png)
![1-{3-[2-(allyloxy)phenoxy]propyl}piperidine hydrochloride](/img/structure/B4399846.png)
![3-{4-[3-(trifluoromethyl)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B4399855.png)

![2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide](/img/structure/B4399868.png)
![4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4399871.png)
![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4399877.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(2-hydroxypropyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4399878.png)

![{[5-(4-chlorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4399915.png)
![N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B4399923.png)